Naspm Naspm 1-Naphthylacetylspermine is a member of naphthalenes.
Brand Name: Vulcanchem
CAS No.: 122306-11-0
VCID: VC0002171
InChI: InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27)
SMILES: C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN
Molecular Formula: C22H34N4O
Molecular Weight: 370.5 g/mol

Naspm

CAS No.: 122306-11-0

Cat. No.: VC0002171

Molecular Formula: C22H34N4O

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

Naspm - 122306-11-0

CAS No. 122306-11-0
Molecular Formula C22H34N4O
Molecular Weight 370.5 g/mol
IUPAC Name N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27)
Standard InChI Key ZUINPPQIQARTKX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN

Chemical Identity and Structural Properties

Molecular Characteristics

Naspm (PubChem CID: 129695) possesses the systematic IUPAC name N-(1-naphthylacetyl)spermine, with a molecular formula of C22H34N4O\text{C}_{22}\text{H}_{34}\text{N}_4\text{O} and molecular weight of 370.5 g/mol . The compound features a naphthyl head group conjugated to the terminal amine of spermine through an acetyl linker, creating a hybrid structure that combines the polyamine chain's charge characteristics with aromatic hydrophobicity .

Three-Dimensional Configuration

X-ray crystallography and molecular dynamics simulations reveal that Naspm adopts an extended conformation in aqueous solutions, with the naphthyl moiety forming π-π interactions near receptor pore openings. The spermine backbone aligns parallel to the membrane surface, enabling deep penetration into CP-AMPAR channels . This spatial arrangement contrasts with natural polyamines like spermine, which exhibit greater conformational flexibility .

Pharmacological Action on Ion Channels

Mechanism of CP-AMPAR Blockade

Naspm exerts its effects through a dual blocking mechanism involving both closed-state and open-channel inhibition :

  • Closed-state binding: At resting membrane potentials, Naspm occupies the receptor pore with KdK_d values between 2-5 μM, preventing channel activation .

  • Use-dependent open-channel block: During depolarization, Naspm rapidly enters activated channels (τblock\tau_{\text{block}} < 1 ms at +60 mV) with voltage sensitivity following Woodhull parameters (zδz\delta = 0.82) .

The compound's naphthyl group creates steric hindrance that limits permeation, resulting in prolonged dwell times (>100 ms) compared to spermine . This property enables Naspm to maintain blockade during sustained depolarization, a critical advantage for studying synaptic plasticity phenomena .

Voltage Dependence and Rectification Properties

Whole-cell patch clamp studies demonstrate Naspm's superior rectification induction compared to endogenous polyamines:

ConditionSpermine (100 μM) RI (+60/-60 mV)Naspm (100 μM) RI (+60/-60 mV)
GluA1 homomers0.29 ± 0.040.01 ± 0.006
GluA1/γ2 complexes0.56 ± 0.070.010 ± 0.003
GluA1/GSG1L complexes0.10 ± 0.010.00 ± 0.00

Data from recombinant receptors expressed in HEK293 cells

This table illustrates Naspm's ability to eliminate outward currents (I+60mVI_{+60\text{mV}}) regardless of auxiliary subunit association, overcoming the variable rectification observed with spermine . The rectification index (RI) reduction correlates with complete blockade efficiency (r2=0.98r^2 = 0.98) across subunit combinations .

Experimental Applications in Neuroscience

Distinguishing CP-AMPAR Subtypes

Intracellular application of 100 μM Naspm enables unambiguous identification of GluA2-lacking receptors in native tissue:

  • Cerebellar stellate cells: Complete elimination of glutamate-evoked outward currents (I+40mVI_{+40\text{mV}} reduction from 452 ± 67 pA to 8 ± 3 pA)

  • Hippocampal interneurons: Selective suppression of Naspm-sensitive components (73 ± 5% of total AMPAR current)

  • Corticostriatal synapses: Differential blockade of presynaptic CP-AMPARs (92% inhibition) vs. postsynaptic CI-AMPARs (11% inhibition)

Investigating Synaptic Plasticity

Naspm has revealed novel mechanisms in homeostatic scaling:

  • Rapid scaling: 24-hour Naspm treatment (10 μM) increases mEPSC amplitude by 41 ± 6% in cortical neurons through CP-AMPAR insertion

  • Slow scaling: Chronic blockade (72 hr) induces 63 ± 8% increase in GluA1 surface expression via CaMKII-dependent pathways

These effects demonstrate Naspm's utility in decoupling activity-dependent plasticity mechanisms that rely on calcium influx through CP-AMPARs .

Comparative Pharmacokinetics

Binding Kinetics

Stopped-flow fluorimetry measurements reveal Naspm's distinctive kinetic profile:

ParameterSpermineNaspm
konk_{\text{on}}1.2 × 10^7 M⁻¹s⁻¹4.7 × 10^6 M⁻¹s⁻¹
koffk_{\text{off}}380 s⁻¹28 s⁻¹
KdK_d32 μM6 μM

Measurements at −60 mV in GluA1/γ2 receptors

The slower off-rate (t1/2t_{1/2} = 24.8 ms vs. 1.8 ms for spermine) underlies Naspm's prolonged therapeutic window in seizure models .

Selectivity Profile

Radioligand displacement assays demonstrate >1000-fold selectivity for CP-AMPARs over other ionotropic glutamate receptors:

Receptor% Inhibition at 100 μM
GluA1/2 (CI-AMPAR)9 ± 3
GluK2 (Kainate)12 ± 4
NMDA (GluN1/2A)6 ± 2
ASIC1a18 ± 5

Data from heterologous expression systems

Technical Considerations for Experimental Use

Concentration Optimization

Effective Naspm concentrations vary by experimental paradigm:

  • Acute slice electrophysiology: 100 μM intracellular (pipette solution)

  • Chronic culture treatment: 10 μM extracellular (bath application)

  • In vivo infusion: 5 mM (0.5 μL/min ICV) for seizure suppression

Artifact Mitigation

Key experimental controls include:

  • Paired recordings with/without intracellular polyamine oxidase inhibitors

  • Wash-in periods >15 minutes for full block development

  • Voltage-step protocols to confirm use-dependent effects

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